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molecular formula C11H21NO4 B1290363 2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid CAS No. 194206-80-9

2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid

Cat. No. B1290363
M. Wt: 231.29 g/mol
InChI Key: HPDNHXHMUBENMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183280B2

Procedure details

Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester (960 mg, 3.91 mmol) was dissolved in THF/H2O (9:1, 25 ml). Lithium hydroxide monohydrate (492 mg, 11.7 mmol) was added. After 18 h at room temperature the reaction mixture was diluted with ethyl acetate (100 ml). This solution was washed with 1M HCl, water and brine, dried (Na2SO4) and evaporated in vacuo to give a colourless oil identified as the title compound (360 mg, 1.56 mmol, 40%).
Name
Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
492 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH:7]([CH3:9])[CH3:8].O.[OH-].[Li+]>C1COCC1.O.C(OCC)(=O)C>[C:13]([O:12][C:10]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[CH2:4][C:3]([OH:17])=[O:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:1.2.3,4.5|

Inputs

Step One
Name
Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester
Quantity
960 mg
Type
reactant
Smiles
COC(CN(CC(C)C)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Lithium hydroxide monohydrate
Quantity
492 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
This solution was washed with 1M HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.56 mmol
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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